3-Thia-1-azaspiro[4.4]nonan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139518-52-8 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-thia-1-azaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H11NOS/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9) |
InChI Key |
XNAYDLTYZVUTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CSC(=O)N2 |
Origin of Product |
United States |
Definition and Nomenclature of Spirocyclic Thia Azaspiro Systems
Spiro compounds are a class of organic molecules characterized by at least two rings sharing a single common atom, known as the spiro atom. wikipedia.orgvedantu.com This structural feature distinguishes them from fused ring systems, where two rings share two adjacent atoms, and bridged ring systems, where the rings share two non-adjacent atoms. vedantu.com The nomenclature of these complex structures is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC).
The naming of a monospiro compound involves the prefix "spiro," followed by square brackets containing the number of atoms in each ring, excluding the spiro atom. wikipedia.org These numbers are separated by a period and are listed in ascending order. qmul.ac.uk The name concludes with the designation of the parent hydrocarbon that corresponds to the total number of atoms in both rings. qmul.ac.uk
In the case of heterocyclic spiro systems like 3-Thia-1-azaspiro[4.4]nonan-2-one, the presence of heteroatoms (atoms other than carbon) is indicated by prefixes such as "thia" for sulfur and "aza" for nitrogen. qmul.ac.uk The positions of these heteroatoms and any functional groups, like the ketone group ("-one") in this instance, are denoted by numerical locants. The numbering typically starts in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, through the spiro atom, and then around the larger ring. wikipedia.orgqmul.ac.uk
Following these IUPAC rules, the name "this compound" can be deconstructed as follows:
spiro : Indicates a spirocyclic compound.
[4.4] : Signifies that there are four atoms in each of the two rings connected to the spiro atom.
nonan : Denotes a total of nine atoms in the bicyclic system (4 + 4 + 1 spiro atom).
1-aza : Indicates a nitrogen atom at position 1.
3-thia : Indicates a sulfur atom at position 3.
2-one : Specifies a ketone functional group at position 2.
Architectural Significance of Spiro 4.4 Nonane Frameworks in Chemical Space Exploration
The spiro[4.4]nonane framework, which forms the core of 3-Thia-1-azaspiro[4.4]nonan-2-one, holds considerable significance in the field of chemical space exploration, particularly in medicinal chemistry and drug discovery. The rigid and three-dimensional nature of spirocyclic systems offers several advantages over more flexible, linear molecules.
Key Architectural Features and Their Importance:
Three-Dimensionality: Spiro compounds possess a well-defined three-dimensional geometry. This is a highly desirable trait in drug design, as it can lead to more specific interactions with the complex 3D structures of biological targets like enzymes and receptors.
Conformational Rigidity: The fusion of two rings at a single point restricts the conformational flexibility of the molecule. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. nih.gov
Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel areas of chemical space. This can lead to the discovery of compounds with new biological activities and intellectual property opportunities.
Scaffold for Diversity: The spiro[4.4]nonane core can be readily functionalized at various positions, allowing for the creation of diverse libraries of compounds for screening and optimization.
The incorporation of a spiro[4.4]nonane framework into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the development of new chemical entities.
Advanced Spectroscopic and Analytical Characterization of 3 Thia 1 Azaspiro 4.4 Nonan 2 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural analysis of 3-thia-1-azaspiro[4.4]nonan-2-one, providing detailed information about the molecular framework, including the unique spirocyclic junction.
Proton NMR (¹H NMR) spectra of this compound derivatives provide essential information for their structural confirmation. The spectra are characterized by signals corresponding to the protons of the two rings and any substituents. The protons of the methylene (B1212753) group adjacent to the sulfur atom typically appear as a singlet or an AB quartet, depending on the substitution pattern and the chiral nature of the molecule. The protons of the cyclopentane (B165970) ring give rise to complex multiplets in the aliphatic region of the spectrum.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| CH₂S | 3.50-3.70 | s or ABq | - |
| Cyclopentane H | 1.50-2.20 | m | - |
| NH | 7.50-8.50 | br s | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of this compound derivatives. The spectra typically show distinct signals for each carbon atom in the molecule, providing valuable information about their chemical environment.
The carbonyl carbon of the thiazolidinone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum (around 170-175 ppm). The spiro carbon atom, being a quaternary carbon, also has a characteristic chemical shift. The carbons of the methylene group adjacent to the sulfur and the carbons of the cyclopentane ring resonate in the aliphatic region of the spectrum.
| Carbon | Chemical Shift (δ) in ppm |
| C=O | 170-175 |
| Spiro C | 60-70 |
| CH₂S | 30-40 |
| Cyclopentane C | 20-40 |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound scaffold, two-dimensional (2D) NMR techniques are employed.
¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals scalar couplings between protons, helping to identify adjacent protons within the cyclopentane and thiazolidinone rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity around the quaternary spiro carbon and the carbonyl group, which lack directly attached protons. For instance, correlations between the protons of the cyclopentane ring and the spiro carbon, as well as the carbonyl carbon, provide unequivocal evidence for the spirocyclic structure.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining insights into their fragmentation pathways.
Isomeric Differentiation by Fragmentation Patterns
Mass spectrometry is a powerful tool not only for determining the molecular weight of a compound but also for distinguishing between isomers through the analysis of their fragmentation patterns. Isomers of this compound, while possessing the same molecular mass, will often exhibit distinct fragmentation pathways upon ionization in a mass spectrometer. This differentiation arises from the unique structural arrangement of atoms in each isomer, which influences the stability of the resulting fragment ions.
The process of distinguishing isomers typically involves collision-induced dissociation (CID) tandem mass spectrometry (MS/MS). In this technique, the protonated or deprotonated molecular ions of the isomers are selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to generate a fragmentation spectrum. The differences in the mass-to-charge ratios (m/z) and relative intensities of these fragment ions serve as a fingerprint for each isomer. researchgate.net
For spiro-thiazolidinone isomers, key fragmentation pathways would likely involve the cleavage of the bonds within the thiazolidinone and cyclopentane rings. For instance, the position of substituents on the spirocyclic framework would direct the fragmentation, leading to the formation of characteristic product ions. One isomer might preferentially lose a portion of the cyclopentane ring, while another might show a dominant fragmentation of the thiazolidinone ring. The stability of the carbocations and radical cations formed during fragmentation plays a crucial role in determining the most likely cleavage points. libretexts.orgyoutube.com
Even subtle differences in the stereochemistry of the spiro center can sometimes be differentiated by careful analysis of the fragmentation data, potentially with the aid of computational modeling to predict fragmentation pathways. nih.gov The comparison of the resulting fragmentation spectra allows for the unambiguous identification of each isomer. nih.gov
Table 1: Hypothetical Fragmentation Data for Isomeric Differentiation
| Isomer | Precursor Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Proposed Neutral Loss |
| Isomer A | [M+H]⁺ | 114 | 86 | C₂H₂O |
| Isomer B | [M+H]⁺ | 128 | 72 | CO |
Note: This table is illustrative and presents hypothetical data to demonstrate the principle of isomeric differentiation by fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy provides direct evidence for the presence of key structural motifs, particularly the carbonyl group of the thiazolidinone ring and the carbon-sulfur bond.
The IR spectra of spiro-thiazolidinone derivatives consistently show a strong absorption band corresponding to the stretching vibration of the lactam carbonyl group (C=O). This band typically appears in the region of 1665–1705 cm⁻¹. The precise wavenumber can be influenced by the electronic environment and any hydrogen bonding involving the carbonyl group. mdpi.comscirp.org
Another important vibrational band is that of the C-S bond within the thiazolidinone ring. The stretching vibration for the C-S bond is generally weaker than the carbonyl absorption and is observed at lower frequencies, typically in the range of 670–750 cm⁻¹. mdpi.com The presence of a secondary amine (N-H) in the thiazolidinone ring would also be indicated by a stretching vibration in the region of 3100–3400 cm⁻¹. scirp.org
The analysis of the IR spectrum, therefore, allows for the rapid confirmation of the successful synthesis of the spiro-thiazolidinone framework by identifying its characteristic functional groups.
Table 2: Typical Infrared Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1665–1705 mdpi.comscirp.org |
| Carbon-Sulfur (C-S) | Stretching | 670–750 mdpi.com |
| Amine (N-H) | Stretching | 3100–3400 scirp.org |
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the molecular formula of a newly synthesized compound like this compound.
The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the purity and the correct elemental composition of the compound. researchgate.net
For substituted derivatives of this compound, elemental analysis is essential to confirm the incorporation of the substituent groups into the molecular structure. Any deviation from the expected elemental composition would indicate the presence of impurities or an incorrect structural assignment.
Table 3: Representative Elemental Analysis Data for a Substituted Spiro-thiazolidinone Derivative
| Molecular Formula | Element | Calculated (%) | Found (%) |
| C₁₄H₁₅N₂O₂S | C | 60.63 | 60.59 |
| H | 5.45 | 5.42 | |
| N | 10.10 | 10.14 | |
| S | 11.56 | 11.52 |
Note: The data in this table is representative and based on values reported for analogous structures to illustrate the application of elemental analysis.
Research on Computational and In Silico Studies of this compound Remains Limited
An extensive review of available scientific literature and chemical databases indicates a significant gap in the computational and in silico research specifically focused on the chemical compound This compound . While studies on related spirocyclic systems and their derivatives are present, detailed computational analyses as specified in the requested outline for this particular molecule are not publicly available.
Investigations into the broader family of spiro-thiazolidinones and related azaspiro compounds often focus on their synthesis, and potential biological activities, such as antiproliferative or antiviral properties. nih.govnih.govresearchgate.net These studies typically employ experimental techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry for structural confirmation. nih.gov The inherent three-dimensionality of spiro-scaffolds is noted for its potential in drug design, particularly for creating conformationally restricted molecules that may bind more effectively to target proteins.
However, specific computational studies required to fulfill the requested article outline are absent for This compound . The necessary research data for the following topics could not be located:
Computational Chemistry and in Silico Studies of 3 Thia 1 Azaspiro 4.4 Nonan 2 One
Structure-Activity Relationship (SAR) Modeling and Rational Design
The rational design of novel bioactive compounds based on the 3-thia-1-azaspiro[4.4]nonan-2-one scaffold would heavily rely on understanding the relationship between the chemical structure and the resulting biological activity. Computational approaches are instrumental in building these Structure-Activity Relationship (SAR) models.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool for elucidating SAR. This method establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a series of hypothetical derivatives of this compound, a QSAR study would involve the calculation of various molecular descriptors.
These descriptors can be categorized as:
Topological: Describing the atomic connectivity and shape of the molecule.
Electronic: Pertaining to the electron distribution, such as HOMO/LUMO energies and dipole moments.
Geometrical: Relating to the 3D structure of the molecule, including molecular surface area and volume.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
In a typical QSAR study on related thiazolidin-4-one derivatives, descriptors have been shown to correlate with antitubercular activity. For instance, descriptors like MLFER_S (a measure of solute-solvent interactions), GATSe2 (Geary autocorrelation of topological structure, lag 2, weighted by atomic Sanderson electronegativities), and EstateVSA 6 (electrotopological state indices for atom types) have shown positive correlations with activity, suggesting that increased polarizability and specific surface area contributions can enhance biological function. Conversely, a negative correlation with a descriptor like SpMAD_Dzs (a 2D descriptor related to molecular size and shape) might indicate that excessive bulk is detrimental to activity.
A hypothetical QSAR model for a series of this compound derivatives might look like the following, based on studies of similar scaffolds:
Table 1: Hypothetical QSAR Descriptors and their Potential Impact on Activity
| Descriptor Type | Descriptor Example | Potential Correlation with Activity | Rationale |
|---|---|---|---|
| Physicochemical | logP | Positive/Negative | Optimal lipophilicity is often required for cell membrane permeability. |
| Electronic | Dipole Moment | Positive | May indicate favorable interactions with a polar binding site. |
| Topological | Wiener Index | Negative | Could suggest that a more compact molecule is preferred. |
The development of such models allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. For the this compound scaffold, bioisosteric modifications could be employed to enhance potency, improve metabolic stability, or reduce toxicity.
Key bioisosteric replacements for functional groups that could be appended to the this compound core include:
Classical Bioisosteres: Exchanging a hydroxyl group (-OH) with a thiol (-SH) or an amine (-NH2) to probe the importance of hydrogen bonding. Replacing a phenyl ring with a thiophene (B33073) or pyridine (B92270) ring can alter electronic properties and metabolic pathways while maintaining a similar size.
Non-Classical Bioisosteres: These replacements may not have the same number of atoms but can mimic the spatial arrangement and electronic properties of the original group. For example, a carboxylic acid could be replaced with a tetrazole to improve oral bioavailability.
In the context of related spiro-β-lactams, it has been observed that the nature of the ester group can be critical for bioactivity. For instance, replacing a benzhydryl ester with a smaller or more polar group can lead to a significant loss of activity, highlighting the importance of this specific structural feature for target interaction.
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| Phenyl | Pyridyl | Introduce hydrogen bond acceptor, alter solubility. |
| Methyl | Trifluoromethyl | Increase metabolic stability, alter electronic properties. |
| Thioether (-S-) | Sulfoxide (B87167) (-SO-) or Sulfone (-SO2-) | Modulate polarity and hydrogen bonding capacity. |
These principles guide the systematic modification of a lead compound to explore the chemical space around it and identify derivatives with improved pharmacological profiles.
Predictive models for biological activity are a direct outcome of QSAR and other in silico studies. These models are designed to forecast the activity of novel, unsynthesized compounds. The robustness and predictive power of these models are assessed through rigorous statistical validation, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's training.
For complex biological endpoints, such as anticancer activity, multiple QSAR models may be developed for different cancer cell lines. In studies of sulfur-containing thiourea (B124793) and sulfonamide derivatives, separate models were built for various cancer cell lines, revealing that different chemical properties were important for activity against different cell types. For example, descriptors related to mass, polarizability, and the frequency of certain bonds were found to be key predictors of anticancer activity.
The predictive ability of a QSAR model is often judged by its statistical parameters:
Table 3: Key Statistical Parameters for Evaluating Predictive QSAR Models
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | The proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation. | > 0.5 |
High values for these parameters indicate a statistically robust and predictive model. Such models are invaluable in the early stages of drug discovery, allowing for the efficient allocation of resources towards the synthesis of compounds with the highest probability of success.
Academic Applications and Mechanistic Aspects of Biological Activity for 3 Thia 1 Azaspiro 4.4 Nonan 2 One and Its Derivatives
Medicinal Chemistry Scaffold Exploration and Drug Discovery
The exploration of the 3-thia-1-azaspiro[4.4]nonan-2-one scaffold in medicinal chemistry has led to the development of various derivatives with potential therapeutic applications. Chemists utilize this spirocyclic system to create molecules with specific biological targets, leveraging its structural properties to enhance binding affinity and selectivity.
Design of Inhibitors and Ligands with Spirocyclic Motifs
The rigid nature of the spirocyclic framework is a key feature in the design of potent enzyme inhibitors and receptor ligands. nih.gov This scaffold has been successfully integrated into molecules targeting a range of biological entities, from viral proteins to cancer-related kinases. nih.govnih.gov
For instance, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/4.5]alkan-3-ones have been synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAFV600E kinase, which are crucial targets in cancer therapy. nih.govnih.gov These compounds were developed by reacting 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid, resulting in a new family of spiro-thiazolidinone derivatives. nih.govmdpi.com
In the field of antiviral research, derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one have been designed as inhibitors of human coronavirus 229E. nih.govnih.gov These compounds, bearing an amide group at the C-4 position and various substituents at other positions, have demonstrated significant antiviral activity in cell culture assays. nih.gov The versatility of the spirothiazolidinone scaffold is further highlighted by its use in developing inhibitors of the influenza virus, where it is thought to interfere with the hemagglutinin-mediated fusion process. researchgate.net
Conformational Restriction and Three-Dimensionality in Molecular Design
The introduction of a spiro ring system into a drug candidate offers a distinct advantage by imparting conformational rigidity. nih.gov This pre-organization of the molecule's shape can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The inherent three-dimensionality of the this compound scaffold allows for the exploration of chemical space in a way that is not possible with flat, aromatic structures. nih.gov This spatial arrangement of substituents is crucial for optimizing interactions within the binding pockets of complex biological targets like enzymes and receptors. nih.gov The fixed orientation of functional groups on the spirocyclic core can lead to improved selectivity and a better pharmacological profile.
In Vitro Biological Activity Studies and Mechanism Elucidation
Derivatives of this compound have been subjected to a variety of in vitro biological assays to determine their spectrum of activity and to elucidate their mechanisms of action at a cellular level.
Antimicrobial Activity and Spectrum of Action
The spirothiazolidinone scaffold is a recurring motif in compounds with antimicrobial properties. nih.gov Specific derivatives of 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)-2,2-diphenylacetamide have been tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net In a primary screen, these compounds demonstrated up to 86% inhibition of mycobacterial growth at a concentration of 6.25 μg/cm³. researchgate.net Other related thiazolidin-4-one derivatives have also shown activity against various bacterial and fungal strains, indicating the broad potential of this chemical class. nanobioletters.com
Antiviral Efficacy in Cell Culture Models
Significant research has been conducted on the antiviral properties of this scaffold, particularly against coronaviruses and influenza viruses. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were evaluated for their ability to inhibit human coronavirus 229E (HCoV-229E) replication. nih.govnih.gov Several compounds showed notable activity, with the most potent analog, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) , exhibiting an EC₅₀ value of 5.5 µM. nih.govnih.gov Interestingly, while sharing a common scaffold with known influenza virus fusion inhibitors, these specific derivatives were found to be inactive against influenza A/H1N1, A/H3N2, and B viruses, suggesting a specific mechanism of action against coronaviruses. nih.gov Conversely, another series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides showed potent activity against influenza A/H3N2 virus, with 4-methyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide (3d) having an EC₅₀ of 0.2 µM. researchgate.net
| Compound ID | Virus | EC₅₀ (µM) | Cytotoxicity (MCC/CC₅₀ in µM) | Selectivity Index (SI) |
| 8n | HCoV-229E | 5.5 ± 0.7 | ≥100 | >18 |
| 8p | HCoV-229E | 6.1 ± 0.2 | 50 | >8 |
| 8m | HCoV-229E | 8.1 ± 2.2 | 100 | >12 |
| 4f | HCoV-229E | 8.6 | >100 | >11.6 |
| 3e | HCoV-229E | 9.8 | >100 | >10.2 |
| 3d | Influenza A/H3N2 | 0.2 | ~50 | ~250 |
| 3c | Influenza A/H3N2 | 0.5 | ~50 | ~100 |
| 3a | Influenza A/H3N2 | 5.2 | >100 | >19 |
EC₅₀: 50% effective concentration. MCC: Minimum cytotoxic concentration. Data sourced from multiple studies. nih.govresearchgate.net
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The this compound scaffold has proven to be a valuable template for the development of anticancer agents. nih.gov A series of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized and evaluated for their antiproliferative effects against four cancer cell lines. nih.gov The most potent compounds, 6b and 7b , demonstrated significant dual inhibitory activity against EGFR and BRAFV600E. nih.govnih.govmdpi.com Compound 7b was the most effective, with a mean growth inhibitory concentration (GI₅₀) of 32 nM across the tested cell lines. nih.govmdpi.com Further mechanistic studies revealed that these compounds induce apoptosis. nih.gov
In another study, newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent products were tested for anticancer activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines, with several compounds showing moderate to high inhibition. researchgate.net
| Compound ID | Target | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (nM) |
| 7b | EGFR | 78 | Four Cancer Cell Lines (Mean) | 32 |
| BRAFV600E | 96 | |||
| 6b | EGFR | 84 | Four Cancer Cell Lines (Mean) | 35 |
| BRAFV600E | 108 | |||
| 6e | EGFR | 121 | Four Cancer Cell Lines (Mean) | 40 |
| BRAFV600E | 154 |
IC₅₀: 50% inhibitory concentration. GI₅₀: 50% growth inhibition. Data sourced from a 2023 study by Eldehna et al. nih.govmdpi.com
Enzyme Inhibition Mechanisms (e.g., EGFR, BRAF V600E, PPO)
Derivatives of the thia-azaspiroalkane core have been identified as potent inhibitors of key enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant. The rigid spiro scaffold is thought to reduce the entropic penalty upon binding to target proteins, enhancing inhibitory activity. nih.gov
In a notable study, a series of novel 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.4/5]alkan-3-ones were synthesized and evaluated for their antiproliferative properties. nih.gov These compounds were designed as dual inhibitors of EGFR and BRAFV600E, a strategy aimed at overcoming the resistance often developed in single-target therapies. nih.gov
The investigation revealed that the nature of the spirocyclic system and the substitutions on the quinoline (B57606) and piperidine (B6355638) rings significantly influenced the inhibitory potency. Specifically, compounds with a 1-thia-4-azaspiro[4.5]decane (Scaffold B) and a benzyl-substituted piperidine moiety showed enhanced activity. nih.gov
Key findings from the in vitro enzyme inhibition assays are summarized below:
| Compound | Scaffold | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| 6b | A | 84 | 108 |
| 6e | A | - | - |
| 7a | B | - | 187 |
| 7b | B | 78 | 96 |
| Erlotinib | - | 76 | 162 |
| Data sourced from a 2023 study on dual EGFR/BRAFV600E inhibitors. nih.gov | |||
| Scaffold A: 1-thia-4-azaspiro[4.4]nonane derivative | |||
| Scaffold B: 1-thia-4-azaspiro[4.5]decane derivative |
The most potent compounds, 6b and 7b , exhibited IC₅₀ values comparable to the established EGFR inhibitor, Erlotinib. nih.gov Compound 7b was the most effective dual inhibitor, suggesting that the larger spirocyclic system and the N-benzyl piperidine are crucial for activity. nih.gov
There is currently limited publicly available research on the inhibition of polyphenol oxidase (PPO) by this compound and its derivatives.
Receptor Modulation and Neurotransmitter System Interactions
The interaction of this compound derivatives with receptors and neurotransmitter systems is an area with limited specific research. However, the broader class of azaspiro compounds has been investigated for activity at various receptors. For instance, a series of 1-azaspiro[4.5]decan-10-yl amides were synthesized and found to be potent and selective ligands for the µ-opioid receptor, demonstrating antinociceptive activity. nih.gov These findings suggest that the conformational rigidity of the spirocyclic system can lead to high receptor affinity and selectivity. nih.gov
While these studies were not conducted on this compound specifically, they highlight the potential of the spirocyclic scaffold in modulating receptor function. The introduction of the thia-azaspiro system could offer novel pharmacological profiles. Further research is needed to explore the potential neuropharmacological activities of this compound derivatives.
Molecular Targets and Pathways of Action
The molecular targets of this compound derivatives are primarily centered on pathways involved in cell proliferation and apoptosis, particularly in the context of cancer. As established in section 6.2.4, EGFR and BRAFV600E are key molecular targets. nih.gov The dual inhibition of these kinases is a significant pathway of action, as it can circumvent resistance mechanisms that arise from single-target therapies. nih.gov
Beyond direct enzyme inhibition, these compounds have been shown to induce apoptosis. The pro-apoptotic activity of the most potent derivatives, 6b and 7b , was investigated through their effects on key apoptotic markers. nih.gov
The study revealed that these compounds lead to:
Increased levels of pro-apoptotic proteins: An upregulation of Bax was observed.
Activation of caspases: A significant increase in the levels of caspase-3 and caspase-9 was detected. nih.gov
The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is triggered by mitochondrial stress. The subsequent activation of caspase-3, an executioner caspase, leads to the cleavage of cellular proteins and ultimately, programmed cell death. nih.gov
The antiproliferative effects of these compounds were also evaluated against a panel of cancer cell lines, with the most active compounds showing significant growth inhibition.
| Compound | GI₅₀ (nM) against MCF-7 |
| 6b | 35 |
| 7b | 32 |
| Erlotinib | 33 |
| Data sourced from a 2023 study on dual EGFR/BRAFV600E inhibitors. nih.gov |
These findings underscore that the mechanism of action for these thia-azaspiro derivatives involves the dual inhibition of critical oncogenic kinases and the subsequent induction of apoptosis through the intrinsic pathway.
Resolution of Conflicting Bioactivity Data through Experimental Design
Conflicting bioactivity data can arise from various factors in the experimental design of drug discovery assays. For a class of compounds like this compound derivatives, ensuring the reliability and reproducibility of results is crucial.
Key considerations in experimental design to mitigate conflicting data include:
Assay Type: The choice between biochemical assays (e.g., purified enzyme inhibition) and cell-based assays can yield different results. A compound may be potent against a purified enzyme but show little activity in a cell-based assay due to poor membrane permeability or rapid metabolism. Conversely, a compound might be inactive in a biochemical assay but show activity in cells through an off-target effect.
Assay Conditions: Minor variations in assay conditions such as pH, temperature, incubation time, and the concentration of co-factors or substrates can significantly impact the measured bioactivity.
Compound Purity and Characterization: The presence of impurities can lead to false positives or negatives. Thorough characterization of the synthesized compounds using techniques like NMR, mass spectrometry, and elemental analysis is essential to ensure the observed activity is from the intended molecule. nih.gov
Cell Line Specificity: The genetic background and expression levels of target proteins in different cancer cell lines can lead to varied responses to the same compound. mdpi.com
Data Analysis Methods: The statistical methods used to determine metrics like IC₅₀ or GI₅₀ can influence the outcome. Consistent and appropriate data analysis protocols are necessary for accurate comparisons.
To resolve conflicting data, a multi-faceted approach is often required, involving the use of orthogonal assays, testing in multiple cell lines, and careful control of experimental parameters.
Role as Building Blocks in Complex Organic Synthesis
The this compound ring system and its analogs are valuable building blocks in organic synthesis due to their rigid, three-dimensional structure. This scaffold can be used to introduce conformational constraints and present functional groups in a well-defined spatial arrangement, which is highly desirable in drug design. nih.gov
The synthesis of these spiro compounds often involves multicomponent reactions, which are efficient methods for generating molecular complexity in a single step. For instance, 1-thia-4-azaspiro[4.5]decan-3-ones have been prepared through a one-pot, three-component reaction of a ketone, an aromatic amine, and mercaptoacetic acid. rsc.org
Furthermore, the 2-azaspiro[4.4]nonan-1-one core has been synthesized via phosphine-catalyzed [3+2]-cycloadditions. researchgate.net These synthetic routes provide access to a variety of substituted spirocyclic systems that can be further elaborated into more complex molecules.
The enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione has been achieved, highlighting the utility of this scaffold as a chiral intermediate in the total synthesis of natural products like (-)-cephalotaxine. clockss.org The ability to control the stereochemistry of the spirocyclic core is crucial for developing compounds with specific biological activities.
Catalytic Applications of Thia-azaspiro Systems
While the primary focus of research on this compound and its derivatives has been on their biological activity, the broader class of spiro compounds has been explored for applications in catalysis. The well-defined geometry of spirocyclic ligands can create a specific coordination environment around a metal center, influencing the activity and selectivity of a catalyst.
Metal complexes featuring multidentate ligands have shown significant catalytic activity in various organic transformations. rsc.org Although there is limited specific literature on the catalytic applications of this compound itself, the structural features of this scaffold suggest potential for use in asymmetric catalysis. The development of chiral thia-azaspiro ligands could lead to novel catalysts for a range of chemical reactions. For instance, copper(I) complexes with trispyrazolylmethane ligands have been used as precatalysts in cross-coupling reactions. nih.gov
Applications in Spectroscopic Probes (e.g., Spin Labeling in EPR)
The use of this compound derivatives as spectroscopic probes is not yet a well-documented area of research. However, the structural characteristics of these compounds could potentially be exploited for such applications. For example, stable nitroxide radicals are often used as spin probes in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.
The synthesis of novel spin probes often involves the functionalization of a core scaffold. The this compound system could serve as a novel scaffold for the development of spin probes with unique properties. The rigidity of the spirocyclic system might influence the EPR spectral parameters, providing specific information about the local environment of the probe. Further synthetic modifications would be required to introduce a stable radical moiety and a reactive group for conjugation to a target molecule.
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Transformations
The synthesis of spirocyclic systems, including the thia-azaspiro[4.4]nonane core, has traditionally posed a considerable challenge to chemists. However, the development of novel and efficient synthetic transformations is a burgeoning area of research. One promising approach involves the use of one-pot, multi-component reactions. For instance, the synthesis of structurally related 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been successfully achieved through a one-pot reaction involving a ketone, an aromatic amine, and mercaptoacetic acid. nih.govnih.gov This strategy offers high yields and a streamlined process for generating libraries of diverse derivatives.
Another key area of development is the use of advanced catalytic systems. Phosphine-catalyzed [3+2]-cycloaddition reactions have emerged as a powerful tool for the construction of 2-azaspiro[4.4]nonan-1-ones. uow.edu.auosti.gov This method allows for the direct or indirect formation of the spirocyclic core through the reaction of methylene (B1212753) γ-lactams with ylides derived from 2-butynoic acid derivatives. uow.edu.auosti.gov Future research will likely focus on adapting and refining these catalytic methods for the specific synthesis of 3-thia-1-azaspiro[4.4]nonan-2-one and its analogs, potentially leading to more stereoselective and atom-economical routes.
Furthermore, domino radical bicyclization reactions present a modern and efficient strategy for constructing the 1-azaspiro[4.4]nonane skeleton. nih.gov This approach, which involves the formation and capture of alkoxyaminyl radicals, has shown promise in creating these complex structures in moderate yields and with good diastereoselectivity. nih.gov The continued exploration of such innovative synthetic strategies will be crucial for unlocking the full potential of the thia-azaspiro[4.4]nonane scaffold.
Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel spirocyclic compounds with desired properties. These computational tools can analyze vast datasets of chemical structures and their associated biological activities to identify promising new candidates, significantly accelerating the drug discovery process. ijsrmt.com
Machine learning models, such as Random Forest and Support Vector Machines, are increasingly being used to build predictive classifiers for the bioactivity of natural and synthetic compounds. plos.orgnih.gov By training these models on datasets of known active and inactive molecules, researchers can predict the potential biological activity of new thia-azaspiro[4.4]nonane derivatives before they are even synthesized. plos.orgnih.gov This predictive capability allows for the prioritization of synthetic efforts on compounds with the highest likelihood of success, saving time and resources.
Advanced Mechanistic Investigations into Biological and Chemical Processes
A deeper understanding of the mechanisms by which this compound and its derivatives exert their biological effects is crucial for their future development. Advanced mechanistic investigations, combining experimental and computational approaches, will shed light on the specific molecular interactions that underpin their activity.
For instance, studies on related 1-thia-4-azaspiro[4.4/5]alkan-3-ones have revealed their potential as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant kinase, both of which are important targets in cancer therapy. nih.govnih.govresearchgate.net Further investigations could employ techniques such as X-ray crystallography and computational docking to visualize the binding of these spirocycles to their target proteins at the atomic level. This would provide invaluable insights into the key structural features responsible for their inhibitory activity and guide the design of more potent and selective derivatives.
The biological activity of 1-azaspiro[4.4]nonane derivatives has been linked to their role as agonists of nicotinic acetylcholine (B1216132) receptors and inhibitors of the hepatitis C virus. nih.gov Mechanistic studies could explore the specific receptor subtypes or viral proteins with which these compounds interact. Understanding the apoptotic pathways induced by these compounds is also a key area of research. For example, some derivatives have been shown to induce programmed cell death in cancer cells, and further studies could elucidate the specific signaling cascades involved. researchgate.net
Expanding the Scope of Thia-azaspiro[4.4]nonane Scaffolds in Material Science and Catalysis
While the primary focus of research on thia-azaspiro[4.4]nonane scaffolds has been in medicinal chemistry, their unique three-dimensional structure and the presence of heteroatoms suggest potential applications in material science and catalysis.
The rigid spirocyclic framework can be exploited to create novel polymers with specific and predictable architectures. The incorporation of the thia-azaspiro[4.4]nonane unit into polymer chains could lead to materials with interesting thermal, mechanical, or optical properties. The sulfur atom, in particular, could impart unique characteristics, such as altered refractive indices or improved thermal stability.
In the field of catalysis, the chiral nature of many spirocyclic compounds makes them attractive candidates for use as ligands in asymmetric synthesis. rsc.org The well-defined spatial arrangement of atoms in the thia-azaspiro[4.4]nonane scaffold could be harnessed to create highly stereoselective catalysts for a variety of chemical transformations. For example, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the development of new chiral ligands is a constant pursuit. rsc.org Thia-azaspiro[4.4]nonane derivatives could be functionalized to coordinate with metal centers, creating novel catalytic species with unique reactivity and selectivity. The synthesis of sulfur-containing homo- and methanofullerenes using palladium catalysis highlights the potential for sulfur-containing compounds in advanced materials. researchgate.net The exploration of these non-medical applications represents a promising and largely untapped frontier for the thia-azaspiro[4.4]nonane scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Thia-1-azaspiro[4.4]nonan-2-one?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors such as diamines and cyclic ketones. For example, a one-pot approach via Schiff base intermediates (e.g., reacting 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid) under catalytic conditions yields spiro-thiazolidinone derivatives with high efficiency (67–79% yield). Reaction parameters such as temperature, pressure, and catalyst selection (e.g., thioglycolic acid) are critical for optimizing yield and purity .
Q. How is X-ray crystallography applied to determine the molecular structure of spirocyclic compounds like this compound?
- Methodological Answer : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures. Key steps include data collection from single-crystal X-ray diffraction, phase determination via direct methods, and iterative refinement of atomic coordinates and displacement parameters. Ring puckering coordinates, as defined by Cremer and Pople, help analyze non-planar conformations in spiro systems. For example, amplitude (q) and phase angle (φ) parameters quantify deviations from planarity in five-membered rings .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the dual kinase inhibitory activity of this compound derivatives?
- Methodological Answer :
- Assay Design : Use enzymatic assays (e.g., fluorescence-based or radiometric) to measure inhibition of EGFR and BRAF<sup>V600E</sup> kinases. For instance, compound 7b (a spiro-thiazolidinone analog) showed IC50 values of 78 nM (EGFR) and 96 nM (BRAF<sup>V600E</sup>) .
- Structure-Activity Relationship (SAR) : Introduce substituents at the spiro core (e.g., quinoline or naphthalene moieties) and correlate steric/electronic effects with activity. Phainanoid F, a structurally related compound, demonstrated 221-fold higher immunosuppressive activity than cyclosporine due to its spirobenzofuran-cyclobutane subunit .
Q. What computational strategies predict the reactivity and hydrogen-bonding patterns of this compound in supramolecular assemblies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the carbonyl group in the lactam ring acts as a hydrogen-bond acceptor.
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs (e.g., chains, rings) in crystal packing. This approach helps predict aggregation behavior and solubility .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported pharmacological data for this compound analogs?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time) across independent labs. For instance, antiproliferative GI50 values for compound 6b ranged from 35–50 nM in different cancer cell lines .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Contradictions in IC50 values may arise from variations in enzyme purity or assay sensitivity. Qualitative frameworks, such as iterative triangulation in social science research, can guide systematic reconciliation of conflicting results .
Structural and Functional Analysis
Q. What spectroscopic techniques are essential for characterizing the stereochemistry of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use <sup>1</sup>H-<sup>13</sup>C HMBC to confirm spiro connectivity and NOESY to determine relative stereochemistry. For example, the (5R,6S)-rel configuration in hydroxylated analogs was confirmed via coupling constants and nuclear Overhauser effects .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas (e.g., C7H12N2OS for thiadiazole derivatives) and fragmentation patterns .
Applications in Drug Design
Q. How can the spirocyclic scaffold of this compound be leveraged to enhance metabolic stability in drug candidates?
- Methodological Answer :
- Bioisosteric Replacement : Substitute labile functional groups (e.g., ester linkages) with stable spirocyclic motifs. For example, 1-thia-4-azaspiro[4.4]nonan-3-one derivatives showed improved resistance to cytochrome P450 oxidation compared to linear analogs .
- Prodrug Strategies : Functionalize the lactam nitrogen with promoiety groups (e.g., acyloxyalkyl) to modulate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
